molecular formula C10H11BrO2 B8804146 2-Bromo-1-(3-ethoxyphenyl)ethanone CAS No. 103793-40-4

2-Bromo-1-(3-ethoxyphenyl)ethanone

Cat. No. B8804146
M. Wt: 243.10 g/mol
InChI Key: QHBNLYDJVIIJEI-UHFFFAOYSA-N
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Patent
US06818663B2

Procedure details

This compound was prepared from resin-bound thiourea of Example 24 and 2-bromo-(3-ethoxyphehyl)-ethanone by the procedure used in Example 36. MS (ES) MH+=453. The 2-bromo-(3-ethoxyphenyl)-ethanone was prepared by treating 1-(3-ethoxy-phenyl)-ethanone (prepared in accordance with the procedure in J. Chem. Soc. Perkin Trans. 2:1996, 755-760) with bromine as in Example 20C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-bromo-(3-ethoxyphehyl)-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(N)=S.[CH2:5]([O:7][C:8]1[CH:9]=[C:10]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:12][CH:13]=1)[CH3:6].[Br:17]Br>>[Br:17][CH2:15][C:14]([C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([O:7][CH2:5][CH3:6])[CH:9]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Name
2-bromo-(3-ethoxyphehyl)-ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in accordance with the procedure in J

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.